molecular formula C16H13N5 B2945747 6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380173-92-0

6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2945747
CAS No.: 2380173-92-0
M. Wt: 275.315
InChI Key: VVPOJKXNYSNECA-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis pathway can vary depending on the desired substitutions on the benzimidazole ring .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, particularly at the nitrogen atoms, to form a wide range of compounds with potential biological activity .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pyrrolobenzimidazoles in Cancer Treatment

Research on pyrrolobenzimidazoles, a related class of compounds, suggests their significant potential in cancer treatment. These compounds, including variants of the benzimidazole ring system, have been shown to exhibit cytotoxicity and antitumor activity. Notably, certain derivatives have been highlighted for their ability to alkylate and cleave DNA, acting as potent antitumor agents without the need for reductive activation, unlike other compounds requiring such processes for cytotoxicity (E. B. Skibo, 1998).

Benzimidazole Complexes in Chemistry and Biology

The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine complexes have been extensively reviewed, showcasing their versatile applications. These compounds are noted for their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. The review points to potential areas of interest for future investigations, including the exploration of unknown analogues (M. Boča, R. Jameson, W. Linert, 2011).

Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines

Investigations into quinazoline and pyrimidine derivatives for optoelectronic applications have revealed their significant potential. These compounds, through incorporation into π-extended conjugated systems, offer valuable properties for the development of novel materials. Their roles in fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency and colorimetric sensors, underscore their importance in both scientific research and technological advancements (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Azo Benzimidazole Derivatives as Medicinal Agents

The exploration of azo benzimidazole derivatives has highlighted their potential as anticancer, antibacterial, antifungal, and antitubercular agents, among others. This review focuses on derivatives evaluated for their biological potencies, assisting researchers in developing structure-activity relationships (SAR) for azo benzimidazoles and similar compounds (K. Pakeeraiah, S. Mohanty, K. Eswar, K. Raju, 2020).

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives interact with their targets in various ways, leading to their broad range of biological activities . The exact interaction would depend on the specific target and the structure of the compound.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Safety and Hazards

As with any compound, the safety and hazards of benzimidazole derivatives depend on their specific chemical structure. Some benzimidazole derivatives are used as therapeutic drugs and have been thoroughly tested for safety .

Future Directions

The broad range of biological activities of benzimidazole derivatives makes them a promising area for future drug development . Researchers continue to synthesize new benzimidazole derivatives and evaluate their potential as therapeutic agents .

Properties

IUPAC Name

6-[3-(benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c17-8-12-4-3-7-16(19-12)20-9-13(10-20)21-11-18-14-5-1-2-6-15(14)21/h1-7,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPOJKXNYSNECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC(=N2)C#N)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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